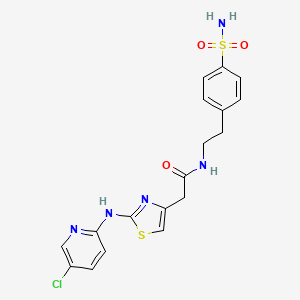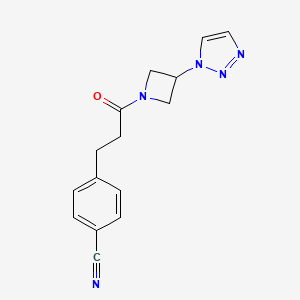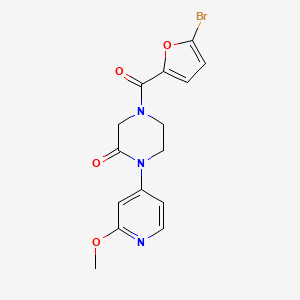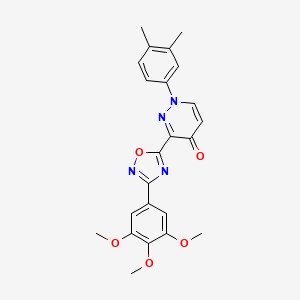![molecular formula C19H23N3O2 B2881764 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide CAS No. 2380033-89-4](/img/structure/B2881764.png)
3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide, also known as MP-10, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. This compound has been synthesized and studied extensively in recent years, and its potential applications in scientific research have been explored.
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide involves its ability to bind to certain receptors in the brain, specifically the sigma-1 receptor. This receptor is involved in the regulation of various neurotransmitters, and its modulation by 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide may be responsible for the compound's pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide has a number of biochemical and physiological effects. These include the modulation of neurotransmitter activity, as well as the regulation of certain signaling pathways in the brain. Additionally, 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor in a more targeted manner. However, one limitation of 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide is its potential toxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide. One area of interest is the development of more potent and selective sigma-1 receptor modulators. Additionally, further studies are needed to fully understand the potential therapeutic applications of 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide in the treatment of various neurological disorders. Finally, research is needed to determine the potential long-term effects of 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide use, particularly in the context of chronic administration.
Synthesis Methods
The synthesis of 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include 2-bromo-6-methylpyridine, N-phenylpiperidine-1-carboxamide, and sodium hydride. These compounds are reacted in a series of steps that involve the use of various reagents and solvents, resulting in the formation of 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide.
Scientific Research Applications
3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a treatment for various neurological disorders. Studies have shown that 3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide has the ability to modulate the activity of certain neurotransmitters in the brain, which may be beneficial in the treatment of conditions such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
3-[(6-methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-5-11-18(20-15)24-14-16-8-6-12-22(13-16)19(23)21-17-9-3-2-4-10-17/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDCKLOOWVQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(6-methylpyridin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2881687.png)

![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)


![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)


![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)